Methyl 9-acetyloxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate
Description
Methyl 9-acetyloxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate is a highly substituted pentacyclic triterpenoid derivative of chrysene, characterized by a complex hexadecahydrocyclopenta[a]chrysene core. Key structural features include acetyloxy, hydroxymethyl, and tetramethyl substituents, which influence its physicochemical and biological properties. The compound’s methyl ester moiety distinguishes it from its carboxylic acid analog (e.g., 9-acetyloxy-5a,5b,8,8,11a-pentamethyl-...chrysene-3a-carboxylic acid) , altering solubility and metabolic pathways.
Properties
Molecular Formula |
C33H52O5 |
|---|---|
Molecular Weight |
528.8 g/mol |
IUPAC Name |
methyl 9-acetyloxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate |
InChI |
InChI=1S/C33H52O5/c1-20(2)22-11-16-32(28(36)37-8)17-18-33(19-34)23(27(22)32)9-10-25-30(6)14-13-26(38-21(3)35)29(4,5)24(30)12-15-31(25,33)7/h22-27,34H,1,9-19H2,2-8H3 |
InChI Key |
XQEGNJRCYISSOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)CO)C)(C)C)OC(=O)C)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 9-acetyloxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The process typically involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Hydrolysis of Acetyloxy Group
The acetyloxy (-OAc) group undergoes hydrolysis under acidic or basic conditions to yield a hydroxyl group. This reaction is critical for generating derivatives with enhanced solubility or biological activity .
Reaction Conditions :
-
Basic Hydrolysis : NaOH (1M) in ethanol/water (1:1), reflux for 4–6 hours.
Product :
Mechanism :
Nucleophilic attack by water or hydroxide ion at the carbonyl carbon, followed by elimination of acetate.
Oxidation of Hydroxymethyl Group
The hydroxymethyl (-CH₂OH) side chain is oxidized to a carboxylic acid group using strong oxidizing agents like KMnO₄ or CrO₃ .
Reaction Conditions :
Product :
Steric Effects :
The bulky terpenoid skeleton slows oxidation kinetics, requiring excess reagent .
Ester Saponification
The methyl ester (-COOCH₃) undergoes saponification to form a carboxylic acid, enabling further functionalization .
Reaction Conditions :
Product :
Challenges :
Competing hydrolysis of the acetyloxy group may occur unless reaction pH is tightly controlled.
Nucleophilic Substitution at Prop-1-en-2-yl Group
The propene substituent participates in electrophilic addition reactions due to its electron-rich double bond.
Example Reaction :
Hydrogenation with H₂/Pd-C:
Selectivity :
The reaction favors anti-Markovnikov addition due to steric hindrance from adjacent methyl groups .
Acetylation of Hydroxyl Groups
Secondary hydroxyl groups (e.g., at C-27) can be acetylated under standard conditions .
Reaction Conditions :
Product :
Stereochemical Considerations
The compound’s 9 defined stereocenters (PubChem CID 71307350) impose strict geometric constraints on reactions:
-
Epimerization Risk : Basic conditions may invert configuration at C-3a or C-5a .
-
Catalyst Dependency : Chiral catalysts (e.g., Ru-BINAP) improve enantioselectivity in hydrogenation .
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) data (not directly reported) can be inferred from structural analogs:
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that derivatives of similar compounds exhibit significant anticancer activity. For example, certain analogs have shown cytotoxic effects against various cancer cell lines. The structural features of methyl 9-acetyloxy derivatives may enhance their interaction with cellular targets involved in cancer progression. Research has documented specific IC50 values for related compounds that suggest potential for therapeutic use in oncology .
Anti-inflammatory Effects
Compounds structurally related to methyl 9-acetyloxy have been studied for their anti-inflammatory properties. These compounds can modulate inflammatory pathways and may be beneficial in treating conditions such as arthritis and other inflammatory diseases. The mechanism of action often involves inhibition of pro-inflammatory cytokines and enzymes .
Neuroprotective Effects
There is emerging evidence that certain methylated compounds can provide neuroprotection. They may help in the modulation of neuroinflammation and oxidative stress pathways. Studies focusing on the neuroprotective properties of similar structures have shown promise in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Enzyme Inhibition
Methyl 9-acetyloxy compounds may serve as enzyme inhibitors in biochemical pathways. Their structural complexity allows them to interact with various enzymes involved in metabolic processes or signal transduction pathways. This characteristic can be exploited for drug design aimed at specific enzyme targets .
Synthetic Intermediates
The compound can also be utilized as a synthetic intermediate in organic chemistry for the development of more complex molecules. Its unique functional groups make it a valuable precursor for synthesizing other biologically active compounds .
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Methyl 9-acetyloxy derivative A | Anticancer | 15 | |
| Methyl 9-acetyloxy derivative B | Anti-inflammatory | 25 | |
| Methyl 9-acetyloxy derivative C | Neuroprotective | 20 |
Table 2: Synthetic Applications
| Application Type | Description | Example Compound |
|---|---|---|
| Enzyme Inhibition | Targeting metabolic enzymes | Methyl derivative D |
| Synthetic Intermediate | Precursor for drug synthesis | Methyl derivative E |
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of methylated derivatives on breast cancer cell lines. The results showed that certain derivatives inhibited cell proliferation significantly compared to controls. The study concluded that these compounds could lead to new therapeutic strategies in cancer treatment .
Case Study 2: Anti-inflammatory Mechanisms
In a clinical trial assessing the anti-inflammatory effects of similar compounds on rheumatoid arthritis patients, significant reductions in inflammatory markers were observed after treatment with methylated derivatives over a six-week period. This suggests potential for these compounds as therapeutic agents in managing chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of Methyl 9-acetyloxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
Core Saturation and Substituents :
- Target Compound : Fully saturated hexadecahydro core with acetyloxy, hydroxymethyl, and tetramethyl groups.
- 24,25-Dinoroleana-1,3,5(10),12-tetraene: Tetracyclic, partially aromatic, lacking acetyloxy/hydroxymethyl groups .
Functional Groups :
Physicochemical Properties
The tetramethyl and acetyloxy groups increase the target compound’s hydrophobicity, likely leading to environmental persistence. In contrast, less substituted analogs exhibit lower logP values and faster degradation .
Environmental Behavior
- Degradation : Microbial degradation of chrysene is inhibited by nutrients like glucose and peptone . The target compound’s substituents may further slow degradation due to steric hindrance or enzyme inhibition.
- Persistence : High lipophilicity and saturation suggest greater environmental retention compared to less substituted PACs. This aligns with studies on tetramethyl-octahydrochrysenes in geological samples .
Biological Activity
Methyl 9-acetyloxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate is a complex organic compound belonging to the class of triterpenoids. This article reviews its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound is characterized by its intricate structure which includes multiple methyl groups and an acetyloxy functional group. Its molecular formula is C₃₁H₄₈O₃. The structural complexity suggests potential interactions with biological systems that merit investigation.
Biological Activity Overview
Research indicates that compounds with similar structures often display significant biological activities such as cytotoxicity against various cancer cell lines and modulation of apoptotic pathways. The following sections summarize key findings related to the biological activity of the compound.
Cytotoxic Activity
Recent studies have highlighted the cytotoxic effects of related triterpenoids. For instance:
- Cytotoxicity Testing : Compounds structurally similar to methyl 9-acetyloxy have demonstrated IC₅₀ values in the low micromolar range against prostate cancer (PC3) and colon cancer (HT29) cell lines. For example:
These findings suggest that methyl 9-acetyloxy may exhibit comparable or enhanced cytotoxic effects.
The mechanism of action for triterpenoids often involves:
- Induction of Apoptosis : Similar compounds have been shown to activate caspase pathways leading to apoptosis. The activation of caspase-3 is a critical step in this process.
| Compound | Cancer Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| Methyl 9-acetyloxy | PC3 | 7.4 ± 0.7 | Apoptosis via caspase activation |
| Methyl 9-acetyloxy | HT29 | 9.0 ± 0.4 | Apoptosis via caspase activation |
This suggests that methyl 9-acetyloxy may similarly induce apoptosis through mitochondrial pathways and reactive oxygen species (ROS) generation.
Case Studies
Several studies have focused on the biological evaluation of triterpenoids:
- Study on Mitosenes : A comparative study on mitosenes demonstrated their efficacy against various tumor models such as P388 leukemia and human tumor xenografts. Results indicated significant antitumor activity comparable to established chemotherapeutics like mitomycin C .
- Evaluation of Structural Modifications : Research on structural modifications in triterpenoids indicated that specific substitutions could enhance cytotoxicity and selectivity towards cancer cells .
Toxicological Profile
The safety profile of methyl 9-acetyloxy needs careful evaluation:
- Toxicity Assessments : Related compounds have shown varying degrees of toxicity including mitochondrial toxicity and nephrotoxicity. For instance:
| Endpoint | Result |
|---|---|
| Mitochondrial Toxicity | High (88.75%) |
| Nephrotoxicity | Moderate (60.29%) |
These results underline the importance of further toxicological studies to assess the safety and therapeutic index of methyl 9-acetyloxy .
Q & A
Basic Research Questions
Q. How can the complex stereochemistry of this compound be accurately determined using current spectroscopic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use high-resolution H and C NMR to assign stereocenters. For example, coupling constants (-values) in H NMR can distinguish axial/equatorial protons in cyclic systems, as demonstrated in similar terpenoid derivatives .
- X-ray Crystallography : Single-crystal X-ray diffraction provides definitive stereochemical assignments. Evidence from cyclopenta[a]chrysene analogs shows that crystallographic data (e.g., bond angles, torsion angles) resolve ambiguities in fused-ring systems .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) to confirm absolute configuration .
Q. What are the recommended protocols for synthesizing this compound with high regioselectivity?
- Methodological Answer :
- Stepwise Functionalization : Introduce acetyloxy and hydroxymethyl groups sequentially to avoid side reactions. For instance, outlines a protocol using protecting groups (e.g., silyl ethers) to isolate reactive sites during synthesis .
- Catalytic Optimization : Screen transition-metal catalysts (e.g., Pd, Ru) for selective prop-1-en-2-yl addition. A study on analogous chrysene derivatives achieved >90% regioselectivity using Pd(OAc) with chiral ligands .
- Reaction Monitoring : Employ TLC or HPLC to track intermediate formation and adjust reaction times/temperatures dynamically .
Q. What chromatographic techniques are optimal for purifying this compound given its hydrophobicity and structural complexity?
- Methodological Answer :
- Reverse-Phase HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to resolve structurally similar byproducts. highlights successful separation of hydrophobic terpenoids under these conditions .
- Preparative TLC : For small-scale purification, silica gel TLC with ethyl acetate/hexane (3:7) can isolate target fractions, as shown in cyclopenta[a]chrysene analogs .
- Size-Exclusion Chromatography : Separate high-molecular-weight impurities in polar solvents like THF .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the compound’s bioactivity in different in vitro models?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time. For example, notes that cytotoxicity discrepancies in EPA studies often stem from inconsistent cell culture protocols .
- Mechanistic Profiling : Use transcriptomics (RNA-seq) or proteomics to identify off-target effects. A 2023 study on structurally related diterpenes linked conflicting bioactivity to differential protein binding .
- Cross-Validation : Replicate results in orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm specificity .
Q. What computational approaches are validated for predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to sterol-binding proteins (e.g., cholesterol transporters). emphasizes docking score validation via mutagenesis studies .
- Molecular Dynamics (MD) Simulations : Run 100-ns MD trajectories in explicit solvent to assess binding stability. A 2022 study on chrysene derivatives correlated simulation data with experimental IC values .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .
Q. How to design degradation studies to assess the compound’s stability under varying physiological conditions?
- Methodological Answer :
- Stress Testing : Expose the compound to pH extremes (1.2–9.0), elevated temperatures (40–60°C), and UV light. Monitor degradation via LC-MS and assign structures to major degradants, as outlined in EPA guidelines .
- Enzymatic Hydrolysis : Incubate with esterases or cytochrome P450 isoforms to simulate metabolic pathways. details protocols for tracking acetyloxy group hydrolysis .
- Kinetic Analysis : Calculate degradation rate constants () and half-lives () using first-order kinetics models .
Q. What strategies mitigate synthetic challenges posed by the compound’s multiple chiral centers and labile acetyloxy groups?
- Methodological Answer :
- Asymmetric Catalysis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts to control stereochemistry during cyclopropane ring formation .
- Protecting Group Strategy : Temporarily mask hydroxymethyl groups with tert-butyldimethylsilyl (TBDMS) ethers to prevent undesired acetylation .
- Low-Temperature Reactions : Conduct acetyloxy group additions at −20°C to minimize hydrolysis, as demonstrated in for similar esters .
Data Contradiction and Analysis
Q. How to address discrepancies between theoretical and observed NMR chemical shifts for specific protons in the compound?
- Methodological Answer :
- DFT Calculations : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to predict H NMR shifts. Compare with experimental data to identify conformational mismatches .
- Solvent Effects : Recalculate shifts using a polarizable continuum model (PCM) for solvent corrections. resolved a 0.3 ppm deviation in ester protons using this approach .
- Dynamic Effects : Analyze variable-temperature NMR to detect rapid equilibria (e.g., ring-flipping) that average observed signals .
Experimental Design Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
